Vercirnon - 698394-73-9

Vercirnon

Catalog Number: EVT-285984
CAS Number: 698394-73-9
Molecular Formula: C22H21ClN2O4S
Molecular Weight: 444.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vercirnon, also known as CCX282-B, is a small molecule antagonist of the C-C chemokine receptor type 9 (CCR9) [, , , ]. This receptor plays a crucial role in directing the migration of lymphocytes to the small intestine [, ]. Vercirnon acts by selectively binding to CCR9, effectively blocking the interaction between CCR9 and its natural ligand, CCL25 (also known as TECK) [, , ]. This interaction is particularly relevant in the context of inflammatory bowel disease (IBD), where CCR9 is implicated in the aberrant immune response observed in the intestine [].

Synthesis Analysis

While specific details on the original synthesis of Vercirnon are scarce in the provided abstracts, a study exploring tert-butyl isosteres provides insights into its chemical structure and potential modifications []. Research has focused on developing new orally active CCR9 antagonists based on the 1,3-dioxoisoindoline skeleton, resulting in compounds with potent nanomolar range activity and improved pharmacokinetic properties [].

Molecular Structure Analysis

The molecular structure of Vercirnon has been elucidated through crystallography studies, specifically in complex with the human CCR9 receptor []. This structural information is crucial for understanding the binding interactions between Vercirnon and CCR9 at a molecular level. Further research has explored the development of fluorescently labeled Vercirnon analogs, enabling the study of binding kinetics and visualization of the drug-receptor interaction using techniques like NanoBRET and fluorescence microscopy [].

Mechanism of Action

Vercirnon exerts its effects by acting as a selective antagonist of the CCR9 receptor [, , ]. By binding to CCR9, it prevents the binding of its natural ligand, CCL25, thereby inhibiting the downstream signaling cascade usually triggered by CCL25-CCR9 interaction [, , ]. This inhibition effectively disrupts the migration of CCR9-expressing lymphocytes to the small intestine [, , ]. This mechanism is particularly relevant in the context of inflammatory bowel disease (IBD), where the accumulation of lymphocytes in the gut contributes to chronic inflammation [].

Physical and Chemical Properties Analysis

While specific details on Vercirnon's physical and chemical properties are not extensively covered in the provided abstracts, research indicates efforts to optimize its pharmacokinetic properties []. Studies have investigated the impact of structural modifications, particularly tert-butyl isosteres, on properties like lipophilicity and metabolic stability []. Further research explored its interaction with metabolic enzymes (CYP3A4, CYP2C19, CYP2C8) and transporters (BCRP, OATP1B1) using probe substrates, providing insights into its absorption, distribution, metabolism, and excretion profile [, ].

Applications
  • In vitro studies: Vercirnon serves as a valuable tool to investigate the role of CCR9 in cellular processes. For instance, it has been used to study the effects of CCR9 antagonism on salivary adenoid cystic carcinoma cell proliferation, migration, and invasion [].
  • In vivo studies: Vercirnon has been used in preclinical animal models of inflammatory bowel disease (IBD) to investigate its therapeutic potential [, ].
  • PET imaging: Researchers have explored the development of a CCR9-specific PET tracer based on Vercirnon, labeled with carbon-11 ([11C]Vercirnon) [, ]. This tracer holds promise for visualizing and quantifying CCR9 expression in the gut, providing valuable insights into disease processes and treatment response [].
Future Directions
  • Optimization of CCR9 antagonists: Continued research is needed to develop CCR9 antagonists with improved potency, selectivity, and pharmacokinetic profiles [].
  • Further development of CCR9-targeted imaging agents: [11C]Vercirnon and other CCR9-specific imaging agents hold potential for non-invasive monitoring of CCR9 expression in various diseases [, ].
  • Exploring the therapeutic potential of CCR9 antagonists in other diseases: Given the role of CCR9 in lymphocyte trafficking, further research could explore its potential in other inflammatory and autoimmune diseases beyond IBD [].
  • Investigating the intracellular mechanism of CCR9 antagonism: Developing a deeper understanding of how intracellular allosteric antagonists like Vercirnon modulate CCR9 activity could pave the way for novel therapeutic strategies [, ].

Properties

CAS Number

698394-73-9

Product Name

Vercirnon

IUPAC Name

4-tert-butyl-N-[4-chloro-2-(1-oxidopyridin-1-ium-4-carbonyl)phenyl]benzenesulfonamide

Molecular Formula

C22H21ClN2O4S

Molecular Weight

444.9 g/mol

InChI

InChI=1S/C22H21ClN2O4S/c1-22(2,3)16-4-7-18(8-5-16)30(28,29)24-20-9-6-17(23)14-19(20)21(26)15-10-12-25(27)13-11-15/h4-14,24H,1-3H3

InChI Key

JRWROCIMSDXGOZ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=[N+](C=C3)[O-]

Solubility

Soluble in DMSO, not in water

Synonyms

GSK1605786; GSK 1605786; GSK-1605786; CCX282B; CCX 282B; CCX-282b; CCX282-B; Vercirnon.

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=[N+](C=C3)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.